![molecular formula C18H16OSi B12619290 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one CAS No. 922168-03-4](/img/structure/B12619290.png)
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a fluorenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one typically involves the reaction of fluorenone with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the palladium-catalyzed Sonogashira coupling reaction, where fluorenone is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: TBAF is often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various functionalized fluorenone compounds.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological and chemical targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the fluorenone moiety.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of the fluorenone structure.
Uniqueness
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is unique due to the combination of the fluorenone and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922168-03-4 |
|---|---|
Molekularformel |
C18H16OSi |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-(2-trimethylsilylethynyl)fluoren-9-one |
InChI |
InChI=1S/C18H16OSi/c1-20(2,3)11-10-13-8-9-15-14-6-4-5-7-16(14)18(19)17(15)12-13/h4-9,12H,1-3H3 |
InChI-Schlüssel |
WWKRKIRSQXRUKX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




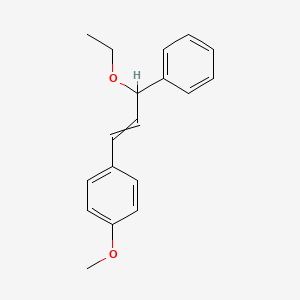

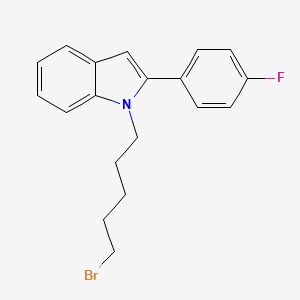
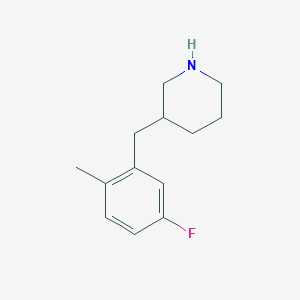

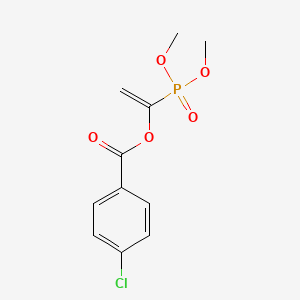
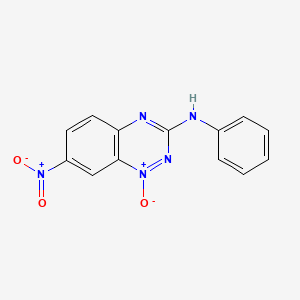
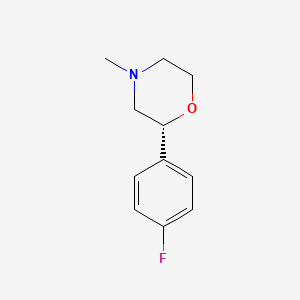

![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
